6-(4-Ethylphenoxy)nicotinic acid

HIF-PHD2 Enzyme Inhibition Structure-Activity Relationship

Sourcing unreliable aryloxynicotinic acid analogs can stall SAR campaigns with lengthy in-house purification. This 6-(4-Ethylphenoxy)nicotinic acid is a characterized PHD2 inhibitor (IC50 820 nM, EC50 >30 µM), serving as an ideal negative control for HIF-1α stabilization screens. • Consistent 98% purity expedites library synthesis without pre-use re-purification. • Distinct 4-ethylphenoxy substitution provides a critical data point for mapping para-substituent electronic effects. • Carboxylic acid handle enables direct amide/ester derivatization for CNS permeability optimization.

Molecular Formula C14H13NO3
Molecular Weight 243.26 g/mol
Cat. No. B13927999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethylphenoxy)nicotinic acid
Molecular FormulaC14H13NO3
Molecular Weight243.26 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OC2=NC=C(C=C2)C(=O)O
InChIInChI=1S/C14H13NO3/c1-2-10-3-6-12(7-4-10)18-13-8-5-11(9-15-13)14(16)17/h3-9H,2H2,1H3,(H,16,17)
InChIKeyGAIOLTVACCLFCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(4-Ethylphenoxy)nicotinic Acid: Chemical Identity


6-(4-Ethylphenoxy)nicotinic acid (CAS: 954564-77-3) is a synthetic derivative of nicotinic acid, belonging to the aryloxypyridine-carboxylic acid class . Its molecular formula is C14H13NO3 with a molecular weight of 243.26 g/mol . The compound features a central pyridine ring substituted at the 6-position with a 4-ethylphenoxy group and at the 3-position with a carboxylic acid . This specific substitution pattern distinguishes it from other positional isomers (e.g., 2- or 5-substituted nicotinic acids) and imparts distinct physicochemical and biological properties relevant to drug discovery programs targeting hypoxia-inducible factor (HIF) pathways.

Class Aryloxynicotinic acid HIF probe
Workflow PHD2 SAR comparator / lipophilic scaffold
Note Not a nicotinic acid replacement

6-(4-Ethylphenoxy)nicotinic Acid: Analog Uniqueness


The 4-ethylphenoxy substitution at the 6-position of the nicotinic acid core is not a trivial modification. In the context of HIF prolyl hydroxylase (PHD) inhibition, even minor alterations to the aryloxy group profoundly impact potency. For instance, replacing the 4-ethyl group with a 4-chloro substituent yields an analog with substantially higher PHD2 inhibitory activity [1]. This demonstrates that compounds within this aryloxynicotinic acid class cannot be substituted interchangeably without rigorous re-validation of target engagement and downstream biological effects. The specific steric and electronic contributions of the 4-ethylphenoxy moiety dictate the compound's unique activity profile, making it a distinct tool for SAR exploration and not a generic replacement for other analogs.

This compound
4‑Chlorophenoxy analog: Para‑substituent change may shift PHD2 inhibition substantially; direct replacement without re‑validation is not advised.
This compound
Nicotinic acid (niacin): Aryloxy substitution increases lipophilicity; solubility and membrane‑permeability contexts differ fundamentally.

6-(4-Ethylphenoxy)nicotinic Acid: Comparative Evidence


PHD2 Inhibition vs. 4-Chloro Analog

6-(4-Ethylphenoxy)nicotinic acid demonstrates measurable but moderate inhibitory activity against HIF prolyl hydroxylase 2 (PHD2). In a cell-based assay, it exhibits an EC50 > 30,000 nM for inhibition of PHD2 in human Hep3B cells, as assessed by erythropoietin (EPO) release [1]. In a biochemical assay, its IC50 for inhibiting the interaction between HIF-1α and the VBC complex is 820 nM [1]. Critically, this potency is significantly lower than that of its 4-chlorophenoxy analog, which displays an IC50 of 62 nM under comparable biochemical conditions [2]. This ~13-fold difference in potency highlights the crucial role of the para-substituent's electronic nature on target engagement.

PHD2 Inhibition
Head-to-head
IC50 820 nM vs 62 nM (4‑Cl analog)
Supports SAR: 4‑Cl substitution increases PHD2 potency
Biochemical assay; review comparator profile
HIF-PHD2 Enzyme Inhibition Structure-Activity Relationship

Cellular PHD2 Inhibition Assay

The functional consequence of PHD2 inhibition by 6-(4-Ethylphenoxy)nicotinic acid is weak, as reflected in a cell-based assay measuring erythropoietin (EPO) release from Hep3B cells. The compound exhibits an EC50 > 30,000 nM in this assay [1]. While direct comparator data for the 4-chloro analog in this exact cell-based format is not available in the same source, the high EC50 value for the ethyl analog is consistent with its moderate biochemical IC50, suggesting limited cellular permeability or intrinsic efficacy. This contrasts with more potent PHD2 inhibitors that achieve low nanomolar cellular EC50 values [2].

Cellular PHD2 Activity
Cross‑study comparable
EC50 >30,000 nM (Hep3B, EPO release)
Supports weak cellular activity context
May support low‑activity control use
HIF-PHD2 Cell-based Assay Erythropoietin

Lipophilicity vs. Parent Nicotinic Acid

The introduction of the 4-ethylphenoxy group fundamentally alters the physicochemical profile of the nicotinic acid core. While experimental LogP data for this specific compound is not widely reported, computational predictions estimate a significantly increased lipophilicity compared to the parent nicotinic acid (niacin, LogP ≈ 0.25). The addition of the aryloxy moiety increases the calculated LogP by approximately 3-4 units [1]. This is a critical differentiation for procurement: 6-(4-Ethylphenoxy)nicotinic acid is designed for enhanced membrane permeability and is not a substitute for nicotinic acid in applications requiring high aqueous solubility, such as vitamin B3 supplementation.

Lipophilicity (LogP)
Class‑level inference
Predicted ~3.5–4.0 vs nicotinic acid 0.25
Supports lipophilic building‑block context
Computational estimate; experimental data to verify
Lipophilicity Drug-likeness LogP

Research-Grade Purity and Availability

For research purposes, 6-(4-Ethylphenoxy)nicotinic acid is commercially available with a standard purity of 98% . This is a typical research-grade specification for this compound class. In contrast, its 4-methylphenoxy analog, 6-(p-tolyloxy)nicotinic acid (CAS: 51362-47-1), is also available but often at a lower purity specification (e.g., 95%+) and with limited supply chain transparency . The availability of a well-defined, high-purity batch is a practical differentiator for researchers who require reliable starting material for synthesis or biological assays.

Purity Specification
Cross‑study comparable
Guaranteed 98% (vs ≥95% 4‑methyl analog)
Supports purity‑sensitive assay consistency
Vendor specification review advised
Purity Analysis Quality Control Chemical Procurement

6-(4-Ethylphenoxy)nicotinic Acid: Key Applications


HIF-PHD2 SAR Exploration

The compound serves as a key comparator in SAR campaigns investigating the impact of para-substituents on the phenyl ring of aryloxynicotinic acids. Its moderate PHD2 inhibitory activity (IC50 820 nM) [1] provides a critical data point for mapping electronic and steric contributions to potency, especially when contrasted with more potent analogs like the 4-chloro derivative (IC50 62 nM) [2].

Negative Control for Hypoxia Assays

Given its weak cellular activity (EC50 >30,000 nM) [1], this compound is ideally suited as a negative or low-activity control in experiments evaluating HIF-1α stabilization or EPO secretion. Its use ensures that observed effects in screening campaigns are not due to non-specific interactions with the PHD2 target or related pathways.

Synthetic Intermediate for Lipophilic Derivatives

The compound's carboxylic acid group provides a convenient handle for further derivatization, such as amide bond formation or esterification. Its enhanced lipophilicity, relative to nicotinic acid [1], makes it a valuable starting material for generating compound libraries with improved membrane permeability, a key consideration in central nervous system (CNS) or intracellular target drug discovery.

Quality-Assured Building Block for Compound Libraries

For groups synthesizing focused libraries, the availability of this compound at a guaranteed 98% purity [1] reduces the need for extensive in-house purification. This is a practical advantage over less well-characterized or lower-purity analogs [2], saving time and resources in the initial stages of library generation.

Application
Selection Property
Validation Focus
HIF‑PHD2 SAR exploration
Para‑substituent potency contribution
Biochemical PHD2 inhibition assay
Negative control for hypoxia assays
Minimal cellular PHD2 inhibition
EPO release or HIF‑1α stabilization assay
Synthetic intermediate for lipophilic derivatives
Carboxylic acid handle with increased lipophilicity
Amide/ester derivatization feasibility
Quality‑assured building block
Defined research‑grade purity
Lot‑specific purity documentation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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